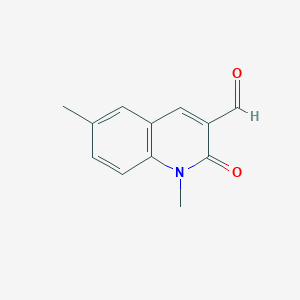

1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

1,6-dimethyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-14)12(15)13(11)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPNHTKDHVUBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556558 | |

| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118672-67-6 | |

| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde Intermediate

A key intermediate in the synthesis is 2-chloro-6-methylquinoline-3-carbaldehyde, prepared via the Vilsmeier-Haack reaction:

- Reagents and Conditions: Phosphorus oxychloride (POCl3) is added dropwise to N,N-dimethylformamide (DMF) at temperatures below 60°C to form the Vilsmeier reagent.

- Substrate: 6-methylquinoline or its derivatives are then added to this reagent mixture.

- Reaction: The mixture is stirred and heated at approximately 90°C for 22–25 hours.

- Workup: After cooling, excess POCl3 is removed under reduced pressure, and the residue is poured into ice water to precipitate the aldehyde intermediate.

- Yield and Purity: Yields around 60–63% have been reported, with melting points near 124–125°C indicating good purity.

Conversion to 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

The aldehyde intermediate undergoes hydrolysis and oxidation to form the 2-oxo-1,2-dihydroquinoline core:

- Hydrolysis: Refluxing 2-chloro-6-methylquinoline-3-carbaldehyde in acidic media such as 6 M hydrochloric acid mixed with glacial acetic acid for 3 hours converts the chloro group to a keto group at position 2.

- Isolation: The reaction mixture is cooled, and the product precipitates upon addition to ice water.

- Yield: Approximately 80% yield of the 1,6-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is obtained as a yellow powder with melting points around 176–178°C.

Alternative Synthetic Routes and Modifications

- Reductive Amination: The aldehyde group at position 3 can be further functionalized by reductive amination with various amines under reflux in methanol with sodium bicarbonate and sodium borohydride, enabling the synthesis of derivatives for drug discovery.

- Substituent Variation: Methyl groups at positions 1 and 6 can be introduced by starting from appropriately methylated anilines or quinoline precursors, followed by the Vilsmeier-Haack reaction and subsequent oxidation steps.

Summary Table of Key Synthetic Steps

Research Findings and Analytical Data

- Spectroscopic Characterization: The final compound exhibits characteristic aldehyde proton signals in ^1H NMR around 10 ppm and keto carbonyl signals in ^13C NMR near 180 ppm, confirming the 2-oxo functionality.

- Purity and Yield: The described methods consistently yield high-purity products suitable for further chemical modifications and biological screening.

- Versatility: The synthetic route allows for the introduction of various substituents at multiple positions on the quinoline ring, facilitating the generation of compound libraries for drug discovery.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves various chemical reactions that allow for the formation of the quinoline structure. For instance, recent studies have demonstrated methods for synthesizing related compounds through condensation reactions involving substituted carboxylic acids and hydrazine derivatives . The characterization of these compounds often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity.

1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibits significant biological activities, making it a subject of interest in pharmacological research. Key areas of application include:

Antiviral Activity

Research has indicated that derivatives of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline can demonstrate antiviral properties. For example, compounds synthesized from this scaffold have shown promising activity against viruses such as Herpes simplex virus and Hepatitis B virus . The mechanism of action may involve interference with viral entry or replication processes.

Antibacterial Properties

The compound has also been evaluated for its antibacterial effects. Studies have reported moderate antibacterial activity against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics . The minimum inhibitory concentration (MIC) assays are commonly used to determine the effectiveness of these compounds against specific pathogens.

Anticancer Potential

Quinoline derivatives, including those related to 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, have been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . This makes them candidates for further development as anticancer agents.

Case Studies

Several case studies highlight the applications of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of Herpes simplex virus at low concentrations. |

| Study B | Antibacterial Activity | Showed moderate activity against Staphylococcus aureus with an MIC of 50 µg/mL. |

| Study C | Anticancer Potential | Induced apoptosis in HeLa cells with IC50 values indicating effective cytotoxicity. |

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and Analogues

Impact of Substituents and Functional Groups

Ring Saturation: The hexahydroquinoline derivative (Table 1, Row 2) exhibits a fully saturated bicyclic system, reducing aromaticity and increasing conformational flexibility compared to the partially saturated 1,2-dihydroquinoline. This saturation likely enhances solubility in nonpolar solvents . The 1,2-dihydroquinoline core in the target compound retains partial aromaticity, favoring planar geometries and π-π stacking interactions, which are critical in binding to biological targets .

Functional Group Reactivity: The 3-carbaldehyde group in the target compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling Schiff base formation. In contrast, the 3-carboxamide (Table 1, Row 3) and 3-carboxylate (Table 1, Row 2) groups are less electrophilic, favoring hydrogen bonding or hydrolytic stability .

Substituent Effects: Methyl groups at the 1- and 6-positions in the target compound introduce steric hindrance, which may limit rotational freedom or influence crystal packing. The 6,6-dimethyl substituents in the hexahydroquinoline derivative (Table 1, Row 2) further constrain ring puckering . Bulky adamantyl and pentyl groups in ’s compounds enhance lipophilicity, improving membrane permeability in drug candidates .

Biological Activity

1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a compound with the molecular formula and CAS number 91301-03-0, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound features a quinoline structure, which is known for various pharmacological properties. Its molecular weight is approximately 173.17 g/mol. The compound's structure can be represented as follows:

Biological Activity

1,6-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibits several biological activities, including antibacterial, antiviral, and antimalarial properties.

Antibacterial Activity

Research indicates that derivatives of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline have shown promising antibacterial effects. A study reported that compounds derived from this scaffold demonstrated moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for some derivatives .

Antiviral Activity

In vitro studies have highlighted the potential of this compound in inhibiting viral replication. For instance, it has been evaluated for its anti-Hepatitis B virus (HBV) activity. Molecular docking simulations suggested that certain derivatives could serve as potent inhibitors of HBV replication . Experimental studies confirmed significant inhibition at concentrations around 10 µM .

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been extensively studied. Compounds related to 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline were tested against Plasmodium falciparum, with IC50 values demonstrating moderate to high efficacy (ranging from 0.014 to 5.87 µg/mL) compared to standard treatments like chloroquine .

The mechanisms underlying the biological activities of 1,6-Dimethyl-2-oxo-1,2-dihydroquinoline are multifaceted:

- Antibacterial Mechanism : The compound is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial growth.

- Antiviral Mechanism : Its antiviral effects may be attributed to the inhibition of viral enzymes crucial for replication and assembly.

- Antimalarial Mechanism : The quinoline structure is known to inhibit heme polymerization in malaria parasites, leading to toxic accumulation within the parasite.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antiviral Activity : A recent study demonstrated that specific derivatives inhibited HBV replication effectively in vitro using molecular docking and experimental validation methods .

- Antibacterial Evaluation : Another investigation focused on synthesizing new derivatives based on the quinoline scaffold and assessing their antibacterial properties against multiple pathogens. Results indicated that some compounds exhibited significant activity against resistant strains .

- Antimalarial Research : A comprehensive study synthesized novel quinoline derivatives and evaluated their efficacy against Plasmodium falciparum, revealing several candidates with superior activity compared to existing antimalarial drugs .

Q & A

Q. How are crystallographic data analyzed to resolve disorder in methyl group positions?

- Methodology : SHELXL refinement with restraints on bond lengths and thermal parameters. Difference Fourier maps () identify electron density peaks for alternative conformations. Disorder modeling assigns occupancy factors to each position .

Data Contradictions and Validation

Q. Why do conflicting reports exist regarding its antioxidant activity?

- Resolution : Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging) or sample purity. Validate via standardized protocols (e.g., ORAC assay) and cross-check with HPLC-MS to confirm compound integrity .

Q. How can reproducibility issues in coordination polymer synthesis be mitigated?

- Resolution : Strictly control stoichiometry (metal:ligand ratio), pH, and crystallization solvents. Use single-source precursors and characterize batches via PXRD to ensure phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.